4-Quinoxalin-2-yl-phenylamine, with the chemical formula , is a compound belonging to the quinoxaline family. Quinoxalines are bicyclic aromatic compounds that have shown significant biological activity, making them of interest in medicinal chemistry. This particular compound features a phenylamine moiety attached to a quinoxaline ring, which enhances its potential pharmacological properties.
4-Quinoxalin-2-yl-phenylamine can be synthesized from various precursors, primarily through the condensation of o-phenylenediamine and appropriate carbonyl compounds. It falls under the category of heterocyclic compounds, specifically classified as an amine derivative of quinoxaline. The compound is indexed under CAS Number 81622-74-4 and has been documented in various chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of 4-Quinoxalin-2-yl-phenylamine typically involves several key steps:
These methods highlight the versatility of synthetic strategies available for creating quinoxaline derivatives, which can be modified to enhance specific properties.
Key molecular data for 4-Quinoxalin-2-yl-phenylamine includes:
Spectroscopic methods such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
4-Quinoxalin-2-yl-phenylamine participates in various chemical reactions due to its functional groups:
These reactions underscore the compound's potential for further derivatization, which is crucial for drug development.
The mechanism of action of 4-Quinoxalin-2-yl-phenylamine primarily relates to its biological activity against cancer cells and other diseases. It is believed that the quinoxaline scaffold interacts with specific biological targets, such as enzymes or receptors involved in cell proliferation and survival pathways.
Data from studies indicate that derivatives of quinoxaline exhibit anticancer properties through mechanisms involving:
4-Quinoxalin-2-yl-phenylamine exhibits several notable physical properties:
Key chemical properties include:
Analytical techniques such as UV-vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties comprehensively.
4-Quinoxalin-2-yl-phenylamine has significant applications in various scientific fields:
The quinoxaline nucleus—a fused bicyclic system comprising benzene and pyrazine rings—represents a privileged scaffold in drug design due to its versatile bioactivity profile and synthetic accessibility. This heterocyclic framework provides a planar, electron-deficient aromatic system that facilitates diverse intermolecular interactions with biological targets, including π-π stacking, hydrogen bonding, and electrostatic contacts [1] [3]. The molecular topography allows quinoxaline derivatives to mimic purine bases, enabling intercalation into DNA or RNA structures, as demonstrated by the quinoxaline antibiotics echinomycin and triostin A, which function as bisintercalators preferentially targeting cytosine-guanine (C-G) base pairs [3]. Beyond antimicrobial applications, the structural plasticity of the quinoxaline core permits extensive derivatization at C2, C3, C6, and C7 positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and steric parameters to optimize target engagement [1] [6]. This adaptability has led to FDA-approved drugs like erdafitinib (2024 approval for urothelial carcinoma) and clinical candidates targeting kinases, topoisomerases, and phosphoinositide 3-kinases (PI3Ks) [3] [8].
The 4-phenylamine group (C₆H₅NH-) attached at the quinoxaline 2-position creates a distinct electronic conjugation pathway that significantly influences the compound's pharmacological behavior. This substituent introduces a secondary pharmacophore that enhances target affinity through hydrogen-bond donation via the amine (-NH-) group and expands interaction surfaces through its aromatic ring [2] [6]. In antimicrobial contexts, particularly against phytopathogens, derivatives featuring this motif demonstrate enhanced membrane penetration due to balanced lipophilicity-hydrophilicity ratios, facilitating interaction with intracellular targets [2]. When incorporated into sulfonamide hybrids (e.g., chloroquinoxaline sulfonamide), the phenylamine linkage serves as a conformational spacer that positions the sulfonamide group for optimal interaction with enzymatic active sites, such as topoisomerase II and carbonic anhydrase isoforms [6]. The electron-donating capability of the amine nitrogen further modulates the electron-deficient character of the quinoxaline ring, influencing redox potentials crucial for DNA-binding and radical-scavenging activities observed in anticancer derivatives [3] [8].
Quinoxaline chemistry has evolved from early antimicrobial agents (e.g., quinacillin, 1960s) to contemporary targeted therapeutics. The discovery of the natural product echinomycin in the 1950s highlighted the scaffold's DNA-intercalating capability, stimulating synthetic efforts to develop simplified bioactive analogs [3]. The 1980s–1990s saw expansion into CNS agents (e.g., varenicline for smoking cessation) and antiglaucoma drugs (brimonidine), exploiting quinoxaline's ability to cross biological barriers [3]. The 4-phenylamine variant emerged prominently in agricultural patents (e.g., WO2018069841A1) as crop-protecting agents combating phytopathogenic microorganisms through undetermined mechanisms, though postulated to involve membrane disruption or metabolic inhibition [2]. Recent decades have focused on oncological applications, with compounds like XK469 (topoisomerase IIβ inhibitor) and AG1295 (tyrosine kinase inhibitor) advancing to clinical trials, though toxicity concerns necessitating structural refinements [3]. The integration of sulfonamide groups via phenylamine linkers (e.g., chloroquinoxaline sulfonamide) represents the latest evolution, yielding dual-targeting inhibitors effective against kinase-driven malignancies [6] [8].
Table 1: Evolution of Quinoxaline-Based Clinical Candidates
Era | Representative Agent | Therapeutic Area | Development Status | Key Structural Feature |
---|---|---|---|---|
1950s-1960s | Echinomycin | Antibiotic/Antineoplastic | Approved (limited use) | Quinoxaline-peptide conjugate |
1980s-1990s | Brimonidine | Ophthalmology (glaucoma) | FDA-approved | Quinoxaline-imidazole |
2000s | XK469 | Antineoplastic | Phase I (discontinued) | Quinoxalinephenol |
2010s-Present | Erdafitinib | Oncology (urothelial ca.) | FDA-approved (2024) | Quinoxaline-urea |
2020s | XL-147 (Pilaralisib) | Oncology (PI3K inhibition) | Phase I/II | Sulfonamide-quinoxaline hybrid |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1